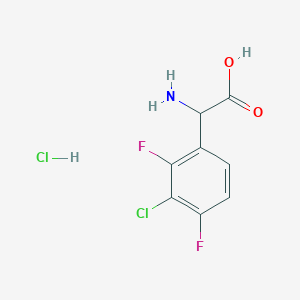

2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride

Description

2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride is a chemical compound characterized by its unique structure, which includes an amino group, a chloro group, and two fluorine atoms on the phenyl ring

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(3-chloro-2,4-difluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF2NO2.ClH/c9-5-4(10)2-1-3(6(5)11)7(12)8(13)14;/h1-2,7H,12H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UICQWGFWRALTNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)N)F)Cl)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride typically involves multiple steps, starting with the chlorination and fluorination of the phenyl ring, followed by the introduction of the amino group and subsequent formation of the acetic acid derivative. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C8H8ClF2NO2

- Molecular Weight : 223.6 g/mol

- IUPAC Name : 2-amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride

The compound features a difluorophenyl group that enhances its biological activity, making it a candidate for various applications.

Enzyme Inhibition Studies

Research indicates that derivatives of this compound exhibit significant enzyme inhibitory activity. A study highlighted the compound's potential in inhibiting specific metabolic enzymes, which could lead to the development of new therapeutic agents targeting metabolic disorders .

Anticancer Research

The compound has been investigated for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. This makes it a candidate for further development in cancer therapeutics .

Neuropharmacology

There is emerging evidence suggesting that the compound may influence neurotransmitter systems, particularly in the context of neurodegenerative diseases. Its ability to modulate neurotransmitter release could be beneficial in treating conditions such as Alzheimer's disease or Parkinson's disease .

Synthesis of Biologically Active Molecules

The unique structure of this compound allows it to serve as a building block in the synthesis of more complex molecules. These synthesized compounds could possess enhanced biological activities and may lead to novel drug discoveries .

Drug Development Platforms

The compound's properties can be utilized in drug formulation processes. Its solubility and stability profiles make it suitable for incorporation into various delivery systems, enhancing bioavailability and therapeutic efficacy .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluorine atoms can influence the compound's binding affinity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-Amino-2-(2,4-difluorophenyl)acetic acid hydrochloride

2-Amino-2-(3-chlorophenyl)acetic acid hydrochloride

2-Amino-2-(3,4-dichlorophenyl)acetic acid hydrochloride

Uniqueness: 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride is unique due to the presence of both chloro and fluorine atoms on the phenyl ring, which can significantly affect its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride, with the CAS number 2228109-37-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₈ClF₂N₃O₂

- Molecular Weight : 227.62 g/mol

- CAS Number : 2228109-37-1

This compound exhibits its biological activity primarily through modulation of specific biochemical pathways. It is known to interact with various receptors and enzymes, influencing cellular processes such as apoptosis and proliferation.

- Inhibition of Enzymes : Preliminary studies suggest that it may inhibit certain kinases involved in cancer pathways, similar to other compounds that target JAK2 and FLT3, which are crucial in hematological malignancies .

- Antioxidant Activity : The presence of fluorine atoms in its structure may enhance its ability to scavenge free radicals, contributing to its potential anti-inflammatory effects .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer | Potential inhibition of tumor growth via kinase modulation and apoptosis. |

| Anti-inflammatory | Possible reduction in inflammatory markers through antioxidant mechanisms. |

| Neuroprotective | May protect neuronal cells from oxidative stress. |

Anticancer Activity

A study investigated the compound's efficacy against various cancer cell lines. The results indicated that it possesses significant cytotoxic effects, particularly on leukemia and lymphoma cell lines.

- Cell Lines Tested : HL-60 (acute myeloid leukemia), Ramos (B-cell lymphoma).

- IC₅₀ Values : The compound demonstrated IC₅₀ values in the low micromolar range, indicating potent activity against these cells .

Anti-inflammatory Effects

Research on the anti-inflammatory properties revealed that the compound could effectively reduce cytokine release in vitro:

- Experimental Model : Lipopolysaccharide (LPS)-stimulated macrophages.

- Results : Showed a decrease in TNF-alpha production by up to 70% at concentrations of 10 µM .

Neuroprotective Effects

In neuroprotection studies, the compound was tested for its ability to mitigate oxidative stress in neuronal cell cultures:

- Model Used : HT-22 cells exposed to glutamate-induced toxicity.

- Findings : The compound significantly reduced cell death and oxidative stress markers .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

- Absorption and Distribution : Preliminary data suggest good solubility and bioavailability.

- Metabolism : Further studies are needed to elucidate metabolic pathways and potential interactions with cytochrome P450 enzymes.

- Toxicity Profile : Initial assessments indicate a favorable safety profile; however, comprehensive toxicological studies are necessary.

Q & A

Q. What are the optimal synthetic routes for preparing 2-Amino-2-(3-chloro-2,4-difluorophenyl)acetic acid hydrochloride, and how can reaction conditions be systematically optimized?

- Methodological Answer : The synthesis typically involves halogenation of the aromatic ring followed by coupling with an amino-acetic acid precursor. Key steps include:

- Halogenation : Selective introduction of chloro and fluoro groups via electrophilic substitution (e.g., using Cl₂/F₂ gas or halogenating agents like N-chlorosuccinimide) under controlled temperature (0–5°C) to avoid over-substitution .

- Amino-Acetic Acid Coupling : Utilize Schlenk techniques for moisture-sensitive intermediates, with catalytic bases (e.g., K₂CO₃) in anhydrous THF at reflux .

- Optimization : Apply Design of Experiments (DoE) to screen variables (temperature, stoichiometry, solvent polarity). For example, fractional factorial designs can identify critical parameters affecting yield and purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) resolves aromatic proton splitting patterns (e.g., para-fluoro vs. ortho-chloro substituents) and confirms the α-amino acetic acid backbone .

- HPLC-MS : Reverse-phase C18 columns (0.1% TFA in H₂O/MeCN gradient) coupled with ESI-MS detect impurities (e.g., dehalogenated byproducts) and quantify enantiomeric excess .

- X-ray Crystallography : Single-crystal analysis verifies stereochemistry and hydrogen bonding between the ammonium group and chloride counterion .

Q. How does the compound’s solubility profile influence its application in biological assays?

- Methodological Answer : The hydrochloride salt enhances aqueous solubility (critical for in vitro assays), but pH-dependent precipitation occurs above pH 6.4. Strategies include:

- Buffered Solutions : Use phosphate-buffered saline (PBS, pH 7.4) with 5% DMSO for cell-based studies.

- Co-Solvents : Ethanol or PEG-400 (<10%) improves solubility in hydrophobic matrices without denaturing proteins .

Advanced Research Questions

Q. What computational methods are recommended to model the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS4) to predict binding affinities. The difluorophenyl group’s electronegativity enhances π-stacking with aromatic residues in active sites .

- MD Simulations : GROMACS or AMBER trajectories (100 ns) assess stability of ligand-target complexes, focusing on halogen bonding between Cl/F and backbone carbonyls .

- QM/MM : Hybrid quantum-mechanical/molecular-mechanical models elucidate reaction mechanisms (e.g., proton transfer during catalysis) .

Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays) and normalize data to cell viability (MTT assays) .

- Meta-Analysis : Apply statistical tools (e.g., R’s metafor package) to aggregate data from multiple studies, accounting for variables like cell line heterogeneity or batch effects .

- Structural Confounders : Check for racemization (via chiral HPLC) or counterion variability (e.g., free base vs. hydrochloride salt discrepancies) .

Q. What strategies are effective for studying the compound’s structure-activity relationship (SAR) in multi-target pharmacological contexts?

- Methodological Answer :

- Fragment-Based Design : Synthesize analogs with modified halogen positions (e.g., 2,5-difluoro vs. 2,4-difluoro) to isolate electronic vs. steric effects .

- Proteome Profiling : Use affinity chromatography coupled with SILAC mass spectrometry to identify off-target interactions .

- Free-Wilson Analysis : Quantify contributions of substituents (Cl, F, NH₂) to bioactivity using linear regression models .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity, and how can they be addressed?

- Methodological Answer :

- Asymmetric Catalysis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) or organocatalysts (e.g., proline derivatives) during the amino-acetic acid coupling step .

- Crystallization-Induced Diastereomer Resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance enantiomeric excess >99% .

- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress, while focused beam reflectance measurement (FBRM) tracks crystal size distribution during precipitation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.